molecular formula C11H11O3P B1593824 (1-Naphthylmethyl)phosphonic acid CAS No. 4730-77-2

(1-Naphthylmethyl)phosphonic acid

Cat. No. B1593824
CAS RN: 4730-77-2
M. Wt: 222.18 g/mol
InChI Key: LYGCMUNBGIOQAB-UHFFFAOYSA-N
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Description

“(1-Naphthylmethyl)phosphonic acid” is a type of organophosphorus compound with the molecular formula C11H11O3P . It is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The compound has a molecular weight of 222.177001g/mol .


Synthesis Analysis

The synthesis of phosphonic acids and their esters can be achieved through various methods. Some of the most popular synthetic methods include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . These methods are presented in terms of substrate and reagent description, reaction scheme and mechanism, examples, and a selected procedure . If synthesis leads to an ester, transformation into a phosphonic acid is usually required. Therefore, two methods of such transformation are presented: acidic hydrolysis and transsilylation/methanolysis .


Molecular Structure Analysis

The molecular structure of “(1-Naphthylmethyl)phosphonic acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The compound has a molecular weight of 222.177001g/mol .


Chemical Reactions Analysis

Phosphonic acids and their esters are known for their diverse utility in various applications such as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives . The reactions leading to phosphonic acids and their esters are reviewed in terms of substrate and reagent description, reaction scheme and mechanism, examples, and a selected procedure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Naphthylmethyl)phosphonic acid” include a density of 1.397, a melting point of 212-213°C, a boiling point of 478°C at 760mmHg, a refractive index of 1.663, and a flash point of 242.9°C .

Scientific Research Applications

Self-Assembly and Nanostructures

  • Nanobelts and Spherical Aggregates Formation: A study by Nandre et al. (2013) found that a naphthalene diimide motif with phosphonic acid functionalities self-assembles with L- and D-arginine, forming nanobelts and spherical aggregates at pH 9 in water (Nandre et al., 2013).

Coordination Polymer Chemistry

  • Synthesis and Structure of Lanthanum Hybrids: Research by Białek et al. (2013) synthesized two diphosphonic acids based on naphthalene, engaging them with La3+ ion to produce single crystalline metal phosphonates. The study highlighted the influence of ligand structures, including conformational flexibility, on the final structures of these hybrids (Białek et al., 2013).

Luminescence and Optical Properties

  • Unique Luminescence Properties: Bloyet et al. (2018) investigated the luminescence properties of Zn phosphonate derived from 1-naphthylmethylphosphonic acid, revealing unique features like excimer emission and red luminescence due to aggregation-induced emission (Bloyet et al., 2018).

Supramolecular Chemistry

  • Flower-Shaped Supramolecular Structures: A study by Bhosale et al. (2015) demonstrated the formation of flower-shaped supramolecular structures from phosphonic acid appended naphthalene diimide with melamine, highlighting the role of molecular recognition and non-covalent interactions in creating complex assemblies (Bhosale et al., 2015).

Surface and Interface Control

  • Phosphonic Acid in Nanomaterial Synthesis: Guerrero et al. (2013) discussed the use of phosphonic acids in controlling surface and interface properties in hybrid materials, organic electronic devices, and in the synthesis of nanomaterials, highlighting their versatility and applications across various fields (Guerrero et al., 2013).

Agricultural Applications

  • Crop Protection and Fungicides: Dann and McLeod (2020) explored the use of phosphonic acid-based fungicides in agriculture, particularly for managing soilborne oomycete diseases. Their versatility and effectiveness in various applications demonstrate the agricultural importance of phosphonic acids (Dann & McLeod, 2020)

Future Directions

Phosphonic acids and their esters have found use or seem of interest in metal phosphonate chemistry . They have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics , making the synthesis of phosphonic acids a determinant question for numerous research projects .

properties

IUPAC Name

naphthalen-1-ylmethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11O3P/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGCMUNBGIOQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197096
Record name Phosphonic acid, (1-naphthylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Naphthylmethyl)phosphonic acid

CAS RN

4730-77-2
Record name P-(1-Naphthalenylmethyl)phosphonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (1-naphthylmethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Naphthylmethyl)phosphonic acid
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Record name Phosphonic acid, (1-naphthylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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